molecular formula C14H15NO2S B5597163 N-[(4-METHOXYPHENYL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE

N-[(4-METHOXYPHENYL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE

Cat. No.: B5597163
M. Wt: 261.34 g/mol
InChI Key: KIXCLOXRBQEGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methoxyphenyl)methyl]-2-(thiophen-2-yl)acetamide (C14H15NOS) is a synthetic heterocyclic amide of significant interest in medicinal chemistry and pharmaceutical research. Amide compounds containing thiophene and methoxyphenyl rings are key structural motifs in developing new bioactive molecules . Similar heterocyclic amide derivatives have demonstrated notable antimicrobial activity against various bacterial strains and yeasts, as well as moderate antioxidant properties in vitro, making this class of compounds a valuable scaffold for investigating new therapeutic agents . The mechanism of action for related bioactive amides often involves specific molecular interactions, and analogs featuring the thiophene-acetamide structure have been investigated as potential inhibitors of biological targets such as beta-secretase 1 (BACE1) . This compound is intended for research applications only, including as a building block in organic synthesis, a reference standard in analytical chemistry, and a precursor in the development of potential pharmacologically active substances. This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-17-12-6-4-11(5-7-12)10-15-14(16)9-13-3-2-8-18-13/h2-8H,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXCLOXRBQEGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204292
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE typically involves the reaction of 4-methoxybenzylamine with 2-thiophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for purification and quality control would be essential to meet industrial standards.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like bromine or chlorine for halogenation.

Major Products:

    Oxidation: Formation of 4-hydroxybenzyl-2-thiophenylacetamide.

    Reduction: Formation of N-[(4-methoxyphenyl)methyl]-2-(thiophen-2-yl)ethylamine.

    Substitution: Formation of halogenated derivatives of the thiophene ring.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may enhance binding affinity, while the thiophene ring can interact with hydrophobic pockets in the target molecule. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • The 4-methoxyphenyl group is a common feature in pharmacologically active acetamides, as seen in and , where it contributes to anti-cancer activity .
  • Thiophene-containing analogs (e.g., the target compound and ’s imidazolidinone derivative) may exhibit enhanced π-π stacking interactions in biological systems compared to pyridine or quinazoline-based derivatives .
  • Synthetic yields vary significantly; for example, the chlorophenyl analog in achieves 85% yield via straightforward alkylation, whereas multi-step syntheses (e.g., ) may have lower efficiencies .

Pharmacological Activity

In , N-(4-methoxyphenyl) derivatives with sulfonylquinazoline groups demonstrated IC50 values <10 µM against HCT-116, MCF-7, and PC-3 cell lines . The thiophene moiety may further modulate activity by influencing lipophilicity or target binding, as seen in ’s imidazolidinone analog, which is marketed for research applications .

Physicochemical and Industrial Considerations

  • Molecular Weight and Solubility : The target compound’s molecular weight (~300–350 g/mol) is comparable to analogs in and . However, the thiophene ring may reduce aqueous solubility relative to morpholinyl or piperazinyl groups .
  • Commercial Availability : highlights that N-(4-methoxyphenyl) derivatives are commercially available through suppliers like TOSLAB-BB, indicating industrial relevance for drug discovery .

Biological Activity

N-[(4-Methoxyphenyl)methyl]-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO2SC_{13}H_{13}NO_2S, with a molecular weight of approximately 249.31 g/mol. The compound features a methoxyphenyl group and a thiophene moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.22 to 0.25 μg/mL, suggesting potent antimicrobial activity .

Antiviral Activity

Research has also highlighted the antiviral potential of this compound. Compounds in this class have demonstrated activity against viruses such as human cytomegalovirus and polyomavirus, with specific derivatives showing IC50 values indicating effective inhibition of viral replication .

The mechanism of action for similar compounds typically involves the inhibition of key enzymes or pathways essential for microbial growth or viral replication. For example, some derivatives act as inhibitors of DNA gyrase and dihydrofolate reductase, which are critical for bacterial DNA replication and folate synthesis, respectively .

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various derivatives, this compound was tested alongside other compounds. The results indicated that it exhibited significant bactericidal activity with low hemolytic toxicity, making it a promising candidate for further development in antimicrobial therapies .

Study 2: Antiviral Efficacy

Another study focused on the antiviral properties of thiophene-containing compounds found that certain derivatives could inhibit viral replication effectively. The study reported EC50 values in the low micromolar range, indicating strong antiviral activity while maintaining a favorable safety profile in vitro .

Table of Biological Activities

Activity TypeCompound NameIC50/MIC ValuesReference
AntimicrobialThis compoundMIC: 0.22 - 0.25 μg/mL
AntiviralSimilar Thiophene DerivativesEC50: Low micromolar
Enzyme InhibitionDNA Gyrase InhibitorIC50: 12.27 - 31.64 μM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(4-methoxyphenyl)methyl]-2-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving condensation of 4-methoxybenzylamine with thiophene-2-acetic acid derivatives. Key steps include:

  • Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous DMF under nitrogen to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., 1.2:1 molar ratio of acyl chloride to amine) to reduce unreacted intermediates .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR peaks with literature data for analogous acetamides (e.g., methoxyphenyl protons at δ 3.8–4.2 ppm, thiophene protons at δ 6.8–7.4 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z ~315) and fragmentation patterns .
  • Elemental analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound, such as inconsistent IC50_{50} values across cancer cell lines?

  • Methodological Answer :

  • Assay standardization : Replicate experiments using uniform protocols (e.g., MTT assay with 72-hour exposure, triplicate measurements) to minimize variability .
  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., substituent modifications on the thiophene or methoxyphenyl group) to identify structural determinants of potency .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., topoisomerase II inhibition) in observed cytotoxicity .

Q. How can crystallographic data for this compound be refined to resolve disorder in the methoxyphenyl moiety?

  • Methodological Answer :

  • Data collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • Refinement in SHELXL : Apply restraints (e.g., DFIX for C-O bond lengths) and anisotropic displacement parameters (ADPs) for non-H atoms. Use TWIN/BASF commands for handling twinned crystals .
  • Validation : Check Rint_\text{int} (<5%) and Flack parameter (near 0) to confirm correct absolute structure .

Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets like kinases or GPCRs?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Glide with crystal structures of target proteins (e.g., PDB: 3ERT for estrogen receptor) to simulate ligand-receptor interactions. Prioritize poses with hydrogen bonds to the acetamide carbonyl and π-π stacking with thiophene .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted complexes, focusing on RMSD (<2 Å) and binding free energy (MM-PBSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.